

# Spectroscopic Profile of 2-(2,4,5-Trifluorophenyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-(2,4,5-Trifluorophenyl)ethanol**. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of fluorinated aromatic compounds in drug development and other scientific endeavors.

## Chemical Structure and Properties

IUPAC Name: **2-(2,4,5-Trifluorophenyl)ethanol** Molecular Formula:  $C_8H_7F_3O$  [1][2] Molecular Weight: 176.14 g/mol [3] CAS Number: 883267-70-7 [2]

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(2,4,5-Trifluorophenyl)ethanol**. These predictions are derived from the analysis of similar compounds and general spectroscopic theory.

### $^1H$ NMR Spectroscopy

Table 1: Predicted  $^1H$  NMR Chemical Shifts

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.3-7.1	m	2H	Aromatic CH
3.89	t	2H	-CH <sub>2</sub> -OH
2.95	t	2H	Ar-CH <sub>2</sub> -
~2.5-1.5	br s	1H	-OH

Predicted solvent: CDCl<sub>3</sub>. The chemical shifts of the aromatic protons are estimations and will be influenced by the fluorine substitution pattern, exhibiting complex splitting patterns due to <sup>1</sup>H-<sup>19</sup>F coupling.

## <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Chemical Shift ( $\delta$ ) ppm	Assignment
~157 (ddd)	C-F
~148 (ddd)	C-F
~145 (ddd)	C-F
~120 (dd)	Aromatic CH
~115 (dd)	Aromatic CH
~105 (dd)	Aromatic C-C
61.5	-CH <sub>2</sub> -OH
31.8	Ar-CH <sub>2</sub> -

Predicted solvent: CDCl<sub>3</sub>. The aromatic carbons will exhibit splitting due to coupling with fluorine (J-coupling), indicated by 'd' for doublet and 'dd' for doublet of doublets, and 'ddd' for doublet of doublet of doublets.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)[4][5]
3100-3000	Medium	Aromatic C-H stretch[4]
2960-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch[4]
1250-1000	Strong	C-O stretch (alcohol)[4][5] & C-F stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
176	Moderate	[M] <sup>+</sup> (Molecular Ion)
145	High	[M - CH <sub>2</sub> OH] <sup>+</sup>
117	Moderate	[M - CH <sub>2</sub> OH - CO] <sup>+</sup> or [C <sub>6</sub> H <sub>2</sub> F <sub>3</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a 300 or 500 MHz spectrometer.<sup>[6][7]</sup> The sample would be prepared by dissolving approximately 5-10 mg of **2-(2,4,5-Trifluorophenyl)ethanol** in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.<sup>[8]</sup> For  $^1\text{H}$  NMR, the spectral width would be set from -2 to 12 ppm. For  $^{13}\text{C}$  NMR, the spectral width would be set from 0 to 220 ppm.

## Infrared (IR) Spectroscopy

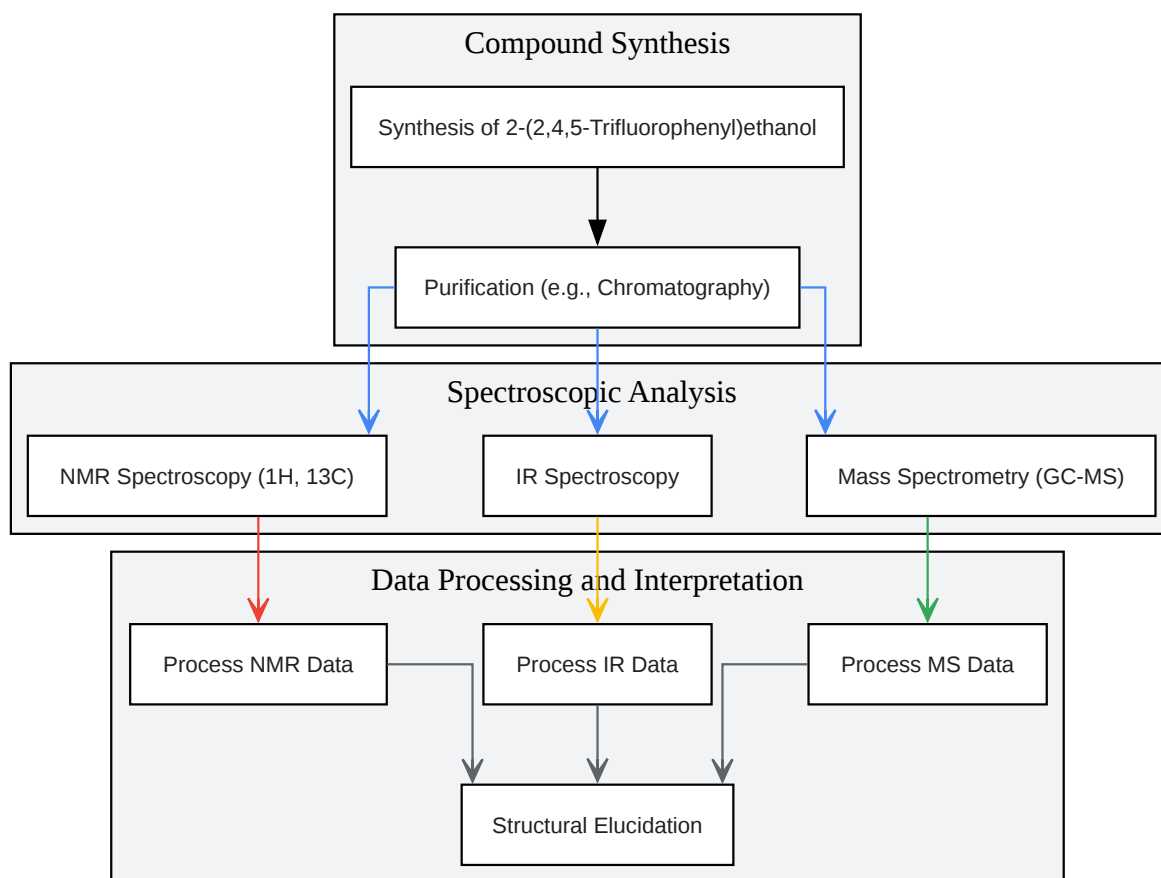
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.<sup>[9]</sup> A small drop of the liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal would be collected prior to the sample measurement.<sup>[4]</sup>

## Mass Spectrometry (MS)

Mass spectral data would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.<sup>[10]</sup> The sample, dissolved in a volatile solvent like dichloromethane or methanol, would be injected into the GC. The mass spectrometer would be set to scan a mass range of  $m/z$  40-500.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(2,4,5-Trifluorophenyl)ethanol**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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